8-Acetyl-6-hydroxy-7-methoxycoumarin
Overview
Description
8-Acetyl-6-hydroxy-7-methoxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they are found naturally in many plants. This particular compound is notable for its unique structural features, which include an acetyl group at position 8, a hydroxyl group at position 6, and a methoxy group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-6-hydroxy-7-methoxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarins. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction conditions generally include heating the reactants to a temperature range of 100-150°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-6-hydroxy-7-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone.
Reduction: The acetyl group at position 8 can be reduced to an alcohol.
Substitution: The methoxy group at position 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 8-acetyl-6-keto-7-methoxycoumarin.
Reduction: Formation of 8-hydroxy-6-hydroxy-7-methoxycoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
8-Acetyl-6-hydroxy-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironment polarity.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer and antiviral properties, particularly in the treatment of leukemia and hepatitis B.
Industry: Utilized in the development of fluorescent dyes and sensors for various analytical applications.
Mechanism of Action
The biological activity of 8-Acetyl-6-hydroxy-7-methoxycoumarin is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its capacity to scavenge free radicals and inhibit oxidative stress. Its anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation in cancer cells. The compound also exhibits antiviral activity by interfering with viral replication processes.
Comparison with Similar Compounds
7-Hydroxycoumarin: Known for its strong fluorescence and use in biochemical assays.
6-Methoxycoumarin: Similar in structure but lacks the acetyl group, resulting in different chemical properties.
8-Acetylcoumarin: Lacks the hydroxyl and methoxy groups, leading to distinct biological activities.
Uniqueness: 8-Acetyl-6-hydroxy-7-methoxycoumarin stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the acetyl, hydroxyl, and methoxy groups allows for a diverse range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
8-acetyl-6-hydroxy-7-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6(13)10-11-7(3-4-9(15)17-11)5-8(14)12(10)16-2/h3-5,14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUVXYKSJLPCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1OC)O)C=CC(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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